
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Hydroxymethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base to neutralize the by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with the target enzyme. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the active site of the enzyme, leading to the inhibition of enzyme activity . This covalent modification is highly specific and irreversible, making it a powerful tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a hydroxymethyl group.
Benzene-1,2-disulfonyl fluoride: Contains two sulfonyl fluoride groups attached to the benzene ring.
Uniqueness
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research.
Properties
CAS No. |
858004-78-1 |
|---|---|
Molecular Formula |
C7H7FO3S |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(hydroxymethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 |
InChI Key |
MVZMZGSMOCVHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



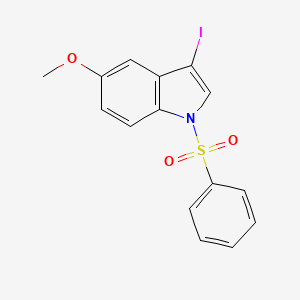

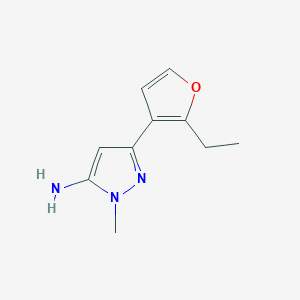
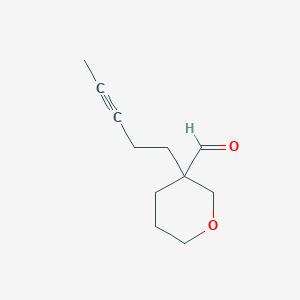
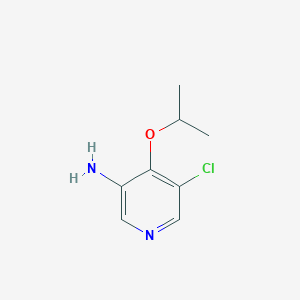
![2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289069.png)
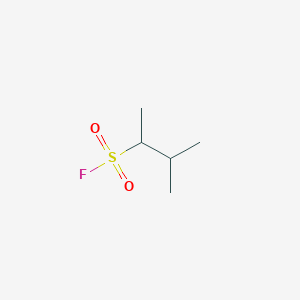
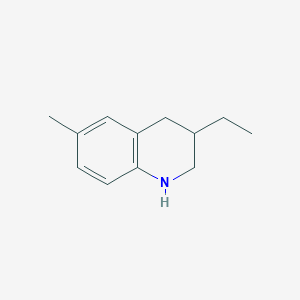
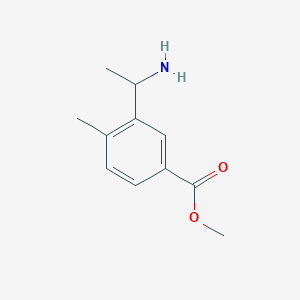

![4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13289094.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)

